molecular formula C24H20N2O5S B11571609 2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11571609
M. Wt: 448.5 g/mol
InChI Key: MYWOCFOWVDBXGK-UHFFFAOYSA-N
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Description

2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a thiazole ring, a hydroxy-methoxyphenyl group, and a dihydrochromeno-pyrrole system, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the hydroxy-methoxyphenyl group, and finally, the formation of the dihydrochromeno-pyrrole system. Common reagents used in these reactions include thionyl chloride, methoxyphenol, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives, depending on the reaction conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a valuable intermediate in organic synthesis.

    Biology: Its unique structure may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound’s potential therapeutic properties could be explored for the development of new drugs, particularly in areas such as anti-cancer, anti-inflammatory, and antimicrobial treatments.

    Industry: The compound may find applications in the development of new materials, such as polymers, dyes, and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exerts its effects depends on its specific interactions with molecular targets. These may include:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

    Pathways Involved: The compound’s effects may be mediated through various biochemical pathways, such as signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione include other thiazole derivatives, hydroxy-methoxyphenyl compounds, and dihydrochromeno-pyrrole systems. Examples include:

  • 2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(4-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
  • 2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This unique arrangement may confer distinct chemical, biological, and physical properties, making it a valuable compound for research and application in various fields.

Properties

Molecular Formula

C24H20N2O5S

Molecular Weight

448.5 g/mol

IUPAC Name

2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H20N2O5S/c1-11-5-8-17-15(9-11)21(28)19-20(14-6-7-16(27)18(10-14)30-4)26(23(29)22(19)31-17)24-25-12(2)13(3)32-24/h5-10,20,27H,1-4H3

InChI Key

MYWOCFOWVDBXGK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC(=C(S4)C)C)C5=CC(=C(C=C5)O)OC

Origin of Product

United States

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